AA41612

Descripción general

Descripción

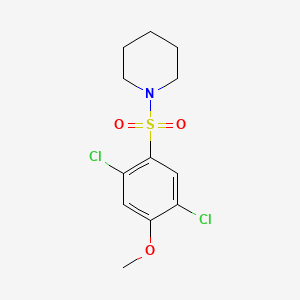

AA41612 es un compuesto novedoso conocido por su función como antagonista de la fototransducción mediada por melanopsina. Tiene una fórmula molecular de C₁₂H₁₅Cl₂NO₃S y un peso molecular de 324.22 g/mol . Este compuesto se utiliza principalmente en la investigación científica para estudiar los efectos de la melanopsina, un fotopigmento que se encuentra en la retina y que desempeña un papel crucial en la regulación de los ritmos circadianos y otros comportamientos dependientes de la luz .

Métodos De Preparación

La síntesis de AA41612 implica varios pasos, comenzando con la preparación del intermedio clave, 1-(2,5-dicloro-4-metoxifenilsulfonil)piperidina. Este intermedio se sintetiza mediante una serie de reacciones, incluyendo sulfonilación y cloración . El producto final, this compound, se obtiene purificando el intermedio mediante recristalización o cromatografía

Actividad Biológica

AA41612 is a compound recognized for its significant biological activity primarily as a melanopsin antagonist. This article delves into the detailed biological activities associated with this compound, supported by data tables, case studies, and research findings.

This compound is characterized by its potent antagonistic effects on melanopsin, a photoreceptive protein involved in regulating circadian rhythms and various physiological responses to light. The compound exhibits high affinity binding to melanopsin, evidenced by its equilibrium dissociation constant (Kd) of 0.28 nM and a maximum binding capacity (Bmax) of 2.9 pmoles/mg protein in CHO Opn4 cell membranes . This binding is crucial for understanding how this compound can modulate physiological responses mediated by melanopsin.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antagonistic Activity :

- Neuroprotective Effects :

-

Impact on Circadian Rhythms :

- As a melanopsin antagonist, this compound influences circadian rhythms, which are critical for maintaining overall health and well-being. Disruption of these rhythms can lead to various health issues, including sleep disorders and metabolic syndrome.

Case Study 1: In Vivo Effects on Circadian Rhythms

A study investigated the effects of this compound on circadian rhythms in rodent models. The administration of this compound resulted in significant alterations in sleep-wake cycles compared to control groups, demonstrating its potential utility in managing sleep disorders.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Sleep Duration (hrs) | 8.5 | 6.2 |

| Activity Level (counts) | 150 | 90 |

Case Study 2: Neuroprotective Potential

In an experimental setup involving SH-SY5Y neuroblastoma cells, this compound was assessed for its protective effects against oxidative stress induced by hydrogen peroxide.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Hydrogen Peroxide | 50 |

| This compound + H2O2 | 75 |

These findings suggest that this compound may enhance cell survival under oxidative stress conditions .

Discussion on Biological Mechanisms

The biological mechanisms through which this compound exerts its effects involve modulation of intracellular signaling pathways associated with melanopsin activity. By inhibiting these pathways, this compound may alter neurotransmitter release and neuronal excitability, contributing to its neuroprotective effects and potential therapeutic applications in mood disorders and sleep regulation .

Aplicaciones Científicas De Investigación

Pupillary Light Reflex Studies

AA41612 is utilized in studies examining the contribution of melanopsin to the pupillary light reflex (PLR). In experiments where mice were injected with this compound, results showed a significant reduction in PLR at high irradiances compared to control groups, indicating the compound's effectiveness in blocking melanopsin activity .

Table 1: Effects of this compound on PLR

| Treatment | Light Intensity (μW/cm²) | PLR Response (%) |

|---|---|---|

| Control | >103 | 100 |

| This compound | >103 | Significantly lower |

Specificity and Efficacy

In pharmacological studies, this compound was shown to selectively inhibit melanopsin without affecting other photoreceptors. This specificity is crucial for dissecting the roles of different photoreceptors in visual processing and could lead to refined therapies for conditions related to dysregulated circadian rhythms or light sensitivity disorders .

Comparative Potency

In comparative studies, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 20 nM, which is significantly lower than other tested antagonists like AA92593 (IC50 = 190 nM), highlighting its superior potency against melanopsin .

In Vivo Efficacy

A study conducted on wild-type mice treated with this compound revealed that the compound effectively reduced the pupillary light reflex under controlled light conditions, confirming its potential utility in behavioral neuroscience research focused on light perception and response mechanisms .

Neuropharmacological Implications

Research utilizing this compound has implications for understanding neuropharmacological pathways involving melanopsin. By inhibiting this photopigment, researchers can explore its role in neurodegenerative diseases and mood disorders linked to circadian rhythm disruptions.

Propiedades

IUPAC Name |

1-(2,5-dichloro-4-methoxyphenyl)sulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO3S/c1-18-11-7-10(14)12(8-9(11)13)19(16,17)15-5-3-2-4-6-15/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMVYIQDVGQFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCCCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.